Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Description
Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with amino and methyl groups at positions 3, 4, and 6, respectively. The propan-2-yl (isopropyl) ester group at position 2 distinguishes it from related derivatives.
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O2S/c1-6(2)17-13(16)11-10(14)9-7(3)5-8(4)15-12(9)18-11/h5-6H,14H2,1-4H3 |
InChI Key |
OWJCWSBSDUZJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)OC(C)C)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is carried out in a high boiling point solvent like pyridine or ethanol. The resulting product undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Diazotization: Reaction with sodium nitrite in water to form diazonium salts.
Cyclization: Formation of heterocyclic compounds through intramolecular reactions.
Substitution: Reactions with electrophiles and nucleophiles at the amino and ester groups.
Common Reagents and Conditions
Diazotization: Sodium nitrite in aqueous solution.
Cyclization: Strong bases like potassium hydroxide or sodium ethoxide in ethanol.
Substitution: Electrophiles such as phenyl isothiocyanate and nucleophiles like thiourea.
Major Products Formed
Diazotization: 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno(2,3-b)pyridine.
Cyclization: Various heterocyclic compounds including pyrido[5,4-b]thieno[3,2-d]pyrimidin-4-one.
Substitution: Thiourea derivatives and other substituted thieno-pyridine compounds.
Scientific Research Applications
ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for synthesizing biologically active heterocyclic compounds with potential therapeutic properties.
Pharmaceutical Research: Investigated for its antimicrobial, antitumor, and central nervous system activities.
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ISOPROPYL 3-AMINO-4,6-DIMETHYLTHIENO(2,3-B)PYRIDINE-2-CARBOXYLATE is not fully understood. its biological activities are believed to be mediated through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thieno[2,3-b]pyridine-2-carboxylate Derivatives
Key Comparative Insights:
Molecular Weight: Propan-2-yl and benzyl esters exhibit higher molecular weights, which may influence pharmacokinetic profiles .
Synthetic Accessibility :
- Ethyl and methyl esters are synthesized via straightforward alkylation of pyridinethione intermediates with bromoacetate esters . The propan-2-yl ester likely follows a similar pathway but requires isopropyl bromoacetate, which may affect reaction efficiency due to steric hindrance .
Biological Activity: Ethyl ester derivatives serve as precursors for antimicrobial and anticancer heterocycles, highlighting their versatility in drug discovery . The sodium salt’s water solubility makes it suitable for in vitro studies on enzyme inhibition and bacterial gene expression . Structural features (e.g., open-chain vs. cyclized forms, cyano groups) significantly influence bioactivity, as seen in analogs like 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide .
The amino and methyl groups on the thienopyridine core are critical for intermolecular interactions in biological systems .
Biological Activity
Propan-2-yl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 264.35 g/mol. The compound features a thieno and pyridine ring system, which contributes to its unique reactivity and biological properties .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thieno-Pyridine Core : This step involves cyclization reactions to form the thieno-pyridine structure.
- Amine Substitution : The introduction of the amino group at the 3-position is achieved through nucleophilic substitution.
- Esterification : The final step involves esterification with propan-2-ol to yield the desired carboxylate .
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition .
Antitumor Effects
The compound has been evaluated for its potential as an antitumor agent. In vitro studies reveal that it can inhibit the growth of cancer cell lines by modulating key signaling pathways involved in cell proliferation .
Metabolic Regulation
This compound acts as an inhibitor of Acetyl-CoA Carboxylase (ACC), which is crucial for lipid metabolism. This inhibition could lead to reduced lipid synthesis and improved metabolic profiles in experimental models of obesity and diabetes .
Case Studies
- Antitumor Activity in Vivo : A study evaluated the efficacy of this compound in H22 tumor-bearing mice. Results indicated that the compound significantly reduced tumor size compared to control groups while exhibiting minimal toxicity to liver and kidney tissues .
- Metabolic Disorder Models : In models of type 2 diabetes, administration of this compound resulted in improved glucose tolerance and reduced body weight gain due to its ACC inhibition properties. These findings suggest its potential utility in treating metabolic disorders .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
